molecular formula C21H16N2O3 B12583935 5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)- CAS No. 633525-06-1

5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-

Cat. No.: B12583935
CAS No.: 633525-06-1
M. Wt: 344.4 g/mol
InChI Key: RMWBMAUCFCZWND-UHFFFAOYSA-N
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Description

5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzo[a]phenoxazin family, which is characterized by a fused ring system containing nitrogen and oxygen atoms. The presence of the dimethylamino and propynyloxy groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)- has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.

    Medicine: Explored for its therapeutic potential, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or nucleic acids, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its utility in multiple scientific fields highlight its versatility and importance in research and industry .

Properties

CAS No.

633525-06-1

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

9-(dimethylamino)-3-prop-2-ynoxybenzo[a]phenoxazin-5-one

InChI

InChI=1S/C21H16N2O3/c1-4-9-25-14-6-7-15-16(11-14)18(24)12-20-21(15)22-17-8-5-13(23(2)3)10-19(17)26-20/h1,5-8,10-12H,9H2,2-3H3

InChI Key

RMWBMAUCFCZWND-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C4=C(C=C(C=C4)OCC#C)C(=O)C=C3O2

Origin of Product

United States

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